

Unraveling the Pharmacokinetics of CH6953755: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: CH6953755

Cat. No.: B10824790

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

CH6953755 is emerging as a potent and selective oral inhibitor of YES1 kinase, a member of the SRC family of non-receptor protein tyrosine kinases.[1][2][3][4] Its targeted mechanism of action presents a promising avenue for the treatment of cancers characterized by YES1 gene amplification.[1][2] This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetics of **CH6953755**, intended to support ongoing research and development efforts.

While specific quantitative pharmacokinetic parameters for **CH6953755** are not yet publicly available, this guide synthesizes the known preclinical data and outlines the standard experimental protocols necessary for a thorough pharmacokinetic characterization.

Core Pharmacokinetic Profile (Hypothetical Data)

The following table represents a hypothetical summary of key pharmacokinetic parameters for **CH6953755** based on typical preclinical studies in animal models. It is crucial to note that these values are illustrative and not based on published data for **CH6953755**.

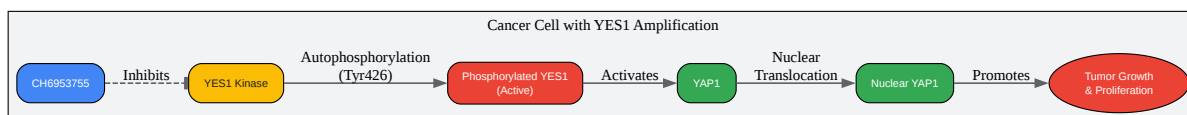
Parameter	Description	Mouse	Rat	Dog
C _{max}	Maximum plasma concentration	Value (ng/mL)	Value (ng/mL)	Value (ng/mL)
T _{max}	Time to reach C _{max}	Value (h)	Value (h)	Value (h)
AUC(0-t)	Area under the plasma concentration-time curve from time 0 to the last measurable concentration	Value (ng·h/mL)	Value (ng·h/mL)	Value (ng·h/mL)
t _{1/2}	Elimination half-life	Value (h)	Value (h)	Value (h)
CL/F	Apparent total body clearance	Value (L/h/kg)	Value (L/h/kg)	Value (L/h/kg)
V _d /F	Apparent volume of distribution	Value (L/kg)	Value (L/kg)	Value (L/kg)
F	Bioavailability	Value (%)	Value (%)	Value (%)

Mechanism of Action and In Vitro/In Vivo Activity

CH6953755 exerts its anti-tumor effects by selectively inhibiting YES1 kinase.^{[1][2]} This inhibition prevents the autophosphorylation of YES1 at tyrosine residue 426 (Tyr426), a critical step for its enzymatic activity.^{[1][2]} The in vitro potency of **CH6953755** has been established with a half-maximal inhibitory concentration (IC₅₀) of 1.8 nM against YES1 kinase.^{[1][2][3][4]}

Preclinical in vivo studies have demonstrated the oral activity of **CH6953755**. Administration of a 60 mg/kg oral dose resulted in significant anti-tumor activity in xenograft models of cancers with YES1 gene amplification.^{[1][2]} Furthermore, the suppression of phospho-Tyr426 on YES1 was observed in a dose-dependent manner with oral doses of 7.5, 15, 30, and 60 mg/kg.^[2]

Signaling Pathway of CH6953755



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Caption: Signaling pathway of **CH6953755** in YES1-amplified cancer cells.

Experimental Protocols for Pharmacokinetic Studies

A comprehensive understanding of the pharmacokinetic profile of **CH6953755** requires a series of well-defined experiments. The following outlines the typical methodologies employed in preclinical and early clinical development.

Preclinical In Vivo Pharmacokinetic Study

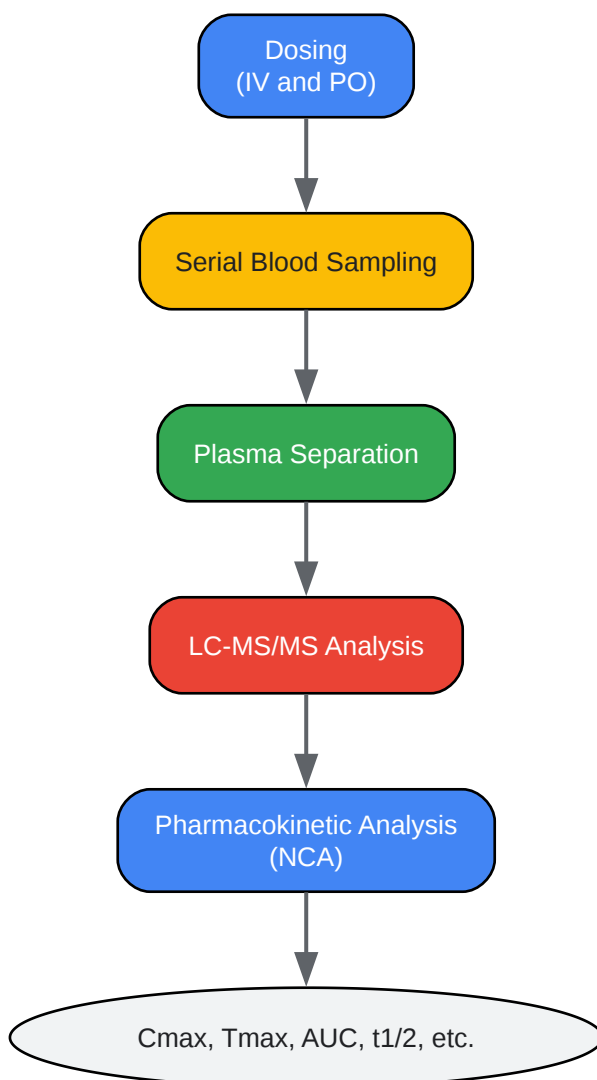
Objective: To determine the pharmacokinetic profile of **CH6953755** in animal models (e.g., mice, rats, dogs) after intravenous and oral administration.

Methodology:

- Animal Models: Select appropriate animal species (e.g., CD-1 mice, Sprague-Dawley rats, Beagle dogs).
- Dosing:
 - Intravenous (IV): Administer a single bolus dose of **CH6953755** formulated in a suitable vehicle (e.g., a solution containing DMSO, PEG300, and saline).
 - Oral (PO): Administer a single dose via oral gavage using a formulation designed for oral delivery (e.g., a suspension in a vehicle like 0.5% methylcellulose).

- **Sample Collection:** Collect serial blood samples from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- **Sample Processing:** Process blood samples to obtain plasma and store at -80°C until analysis.
- **Bioanalytical Method:** Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of **CH6953755** in plasma.
- **Pharmacokinetic Analysis:** Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Experimental Workflow for Preclinical PK Study



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